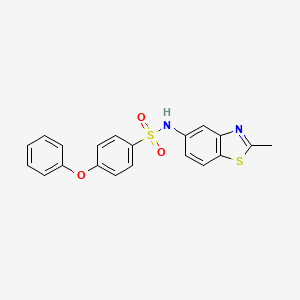

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy-

Description

"Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy-" is a sulfonamide derivative characterized by a benzothiazole moiety substituted at the 2-methyl position and a phenoxy group at the 4-position of the benzene ring. The phenoxy substituent could influence lipophilicity and metabolic stability, factors critical for drug bioavailability .

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-14-21-19-13-15(7-12-20(19)26-14)22-27(23,24)18-10-8-17(9-11-18)25-16-5-3-2-4-6-16/h2-13,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTOGGPJWZIDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361610 | |

| Record name | ZINC01100394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670272-62-5 | |

| Record name | ZINC01100394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole moiety, followed by the introduction of the sulfonamide group and the phenoxy substituent. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and phenol derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzenesulfonamide derivatives. The compound N-(2-methyl-5-benzothiazolyl)-4-phenoxy- has been synthesized and tested for its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives containing thiazole and sulfonamide groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A specific derivative was tested in conjunction with a cell-penetrating peptide (CPP), octaarginine, enhancing its antibacterial effectiveness. The results indicated that the compound displayed potent activity against Staphylococcus aureus and Bacillus subtilis, with notable zones of inhibition ranging from 6 to 10.5 mm at varying concentrations (Table 1) .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl (5a) | 8 | 10.5 (S. aureus) |

| 4 | 7.5 | 8 (S. aureus) |

| 2 | 7.5 | 6 (B. subtilis) |

| 1 | 7 | 6 (S. epidermidis) |

This study emphasizes the potential of combining benzenesulfonamide derivatives with CPPs to enhance their bioactivity against resistant bacterial strains.

Anticonvulsant Properties

Benzenesulfonamides also demonstrate anticonvulsant activity . Compounds derived from thiazole have been shown to possess significant anticonvulsant effects in various models, outperforming traditional medications like ethosuximide in some instances.

Case Study: Anticonvulsant Activity

One particular derivative demonstrated a median effective dose significantly lower than standard treatments, indicating its potential as an effective anticonvulsant agent . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant properties.

Therapeutic Potential in Pain Management

Another promising application of benzenesulfonamide derivatives lies in their potential as Nav 1.7 sodium channel blockers , which are crucial for managing chronic pain disorders such as neuropathic pain and diabetic neuropathy . These compounds have shown selective activity against Nav 1.7 channels, providing a therapeutic avenue for conditions that are otherwise challenging to treat.

Case Study: Pain Management

Research indicates that compounds exhibiting selectivity for Nav 1.7 over other sodium channels can effectively reduce pain sensation without significant side effects associated with broader sodium channel inhibition . This specificity is vital for developing safer pain management therapies.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The benzothiazole moiety may interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives

- Structure: Features a quinoline core with a styryl substituent and a benzenesulfonamide group .

- Key Differences: The target compound replaces the quinoline-styryl system with a benzothiazole-phenoxy structure. The presence of a nitro group in the styryl derivatives correlates with improved HIV integrase (HIV IN) inhibitory activity, whereas the target compound lacks this group .

- Activity: Styrylquinoline derivatives show moderate HIV IN inhibition (IC₅₀ ~10–50 µM), with enhanced activity when a free hydroxyl and nitro group are present .

2.1.2 N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structure : Incorporates an indoloquinazoline scaffold fused with a sulfonamide group .

- Key Differences: The indoloquinazoline system provides a planar, rigid structure compared to the flexible benzothiazole-phenoxy motif. Synthetic routes for this compound involve sulfonylation of an amino group, similar to the target compound’s likely synthesis .

2.1.3 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

- Structure : Contains a triazole ring and a brominated benzene sulfonamide .

- The bromine atom may enhance electrophilic reactivity, unlike the methyl and phenoxy groups in the target compound .

Pharmacological and Physicochemical Comparisons

Research Findings and Limitations

- Activity Gaps: Unlike styrylquinoline derivatives, the target compound’s biological activity remains uncharacterized. Its benzothiazole-phenoxy structure may confer unique selectivity, but empirical data are lacking.

- Structural Advantages: The benzothiazole moiety could offer improved metabolic stability over quinoline-based analogues, which often suffer from rapid oxidation .

- Contradictions : emphasizes the necessity of nitro groups for HIV IN inhibition, suggesting the target compound may lack efficacy in this context unless compensatory substituents exist .

Biological Activity

Benzenesulfonamide derivatives, including N-(2-methyl-5-benzothiazolyl)-4-phenoxy-, have garnered significant attention due to their diverse biological activities, particularly in antimicrobial and hormonal modulation. This article explores the biological activity of this compound, highlighting key research findings, case studies, and data tables that elucidate its pharmacological potential.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. They are known for their antibacterial properties and have been explored as potential therapeutic agents in various medical applications. The specific compound N-(2-methyl-5-benzothiazolyl)-4-phenoxy- is a derivative that combines elements known for their biological efficacy.

Antibacterial Activity

Recent studies have demonstrated the antibacterial activity of benzenesulfonamide derivatives against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study synthesized various benzenesulfonamide derivatives and assessed their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity of selected compounds:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| N-(2-methyl-5-benzothiazolyl)-4-phenoxy- | 8 | 10 |

| 4-tert-butyl derivative | 7.5 | 9 |

| 4-isopropyl derivative | 7 | 8 |

The study found that the presence of the benzothiazole moiety significantly enhanced the antibacterial properties, likely due to its ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis in bacteria .

Hormonal Modulation

In addition to antimicrobial activity, benzenesulfonamide derivatives have been investigated for their role as nonsteroidal progesterone receptor (PR) antagonists.

Case Study: PR Antagonism

A study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as PR antagonists revealed promising results. Among the synthesized compounds, one derivative showed high binding affinity for PR with submicromolar IC50 values, indicating its potential for treating conditions like endometriosis and breast cancer .

Table: Structure-Activity Relationship of PR Antagonists

| Compound ID | Structure Description | IC50 (µM) | Binding Affinity |

|---|---|---|---|

| 20a | 3-chlorobenzenesulfonyl derivative | 0.5 | High |

| 32 | 3-trifluoromethyl derivative | 0.2 | Very High |

This indicates that modifications to the benzenesulfonamide scaffold can lead to enhanced selectivity and potency against PR, showcasing its therapeutic potential .

Cardiovascular Effects

Research has also investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. A study using an isolated rat heart model assessed the impact on perfusion pressure and coronary resistance.

Findings on Perfusion Pressure

The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls:

| Compound Name | Dose (nM) | Change in Perfusion Pressure (%) |

|---|---|---|

| Benzenesulfonamide | 0.001 | -5 |

| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | -15 |

These findings suggest that some benzenesulfonamide derivatives may interact with calcium channels, leading to vasodilation effects .

Q & A

Q. What are the key synthetic strategies for preparing benzenesulfonamide derivatives with benzothiazole and phenoxy substituents?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, activating carboxylic acids (e.g., 2-methoxy-5-chlorobenzoic acid) with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form amide bonds .

- Sulfonylation : Introducing sulfonyl chloride groups via controlled reaction conditions (e.g., using chlorosulfonic acid or thionyl chloride) .

- Purification : Column chromatography or crystallization to isolate intermediates and final products, with yields ranging from 37% to 73% depending on steric and electronic factors .

Q. How are structural and purity characteristics validated for this compound?

- NMR spectroscopy : and NMR provide detailed insights into chemical environments, confirming substituent positions and purity. For example, coupling constants in NMR distinguish aromatic protons in benzothiazole and phenoxy groups .

- X-ray crystallography : Programs like SHELXL or OLEX2 refine crystal structures, validating bond lengths, angles, and molecular conformation. Tools like ORTEP-3 visualize thermal ellipsoids for error analysis .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

- In vitro cytotoxicity : Use cell lines (e.g., HeLa or MCF-7) to assess IC values via MTT assays. For example, derivatives with quinazoline moieties show anticancer activity with IC values in the micromolar range .

- Enzyme inhibition : Test NLRP3 inflammasome inhibition using LPS/ATP-induced IL-1β release assays in macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

- Substituent modulation : Replace phenoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects. For instance, sulfonamide derivatives with chloro substituents show enhanced cytotoxicity due to increased lipophilicity .

- Scaffold hybridization : Integrate benzothiazole with triazolo-thiadiazine cores to improve target binding, as seen in kinase inhibitors .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- NLRP3 inflammasome inhibition : Benzenesulfonamide analogues disrupt ASC speck formation, validated via immunofluorescence and Western blotting in THP-1 cells .

- DNA intercalation : Derivatives with planar aromatic systems (e.g., quinazoline) may intercalate DNA, confirmed by ethidium bromide displacement assays .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

- Reaction condition optimization : Vary solvents (e.g., DMF vs. THF), temperatures, or catalysts. For example, EDC/HOBt-mediated couplings in dichloromethane at 0°C improve yields compared to room-temperature reactions .

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) influencing yield discrepancies .

Q. What interdisciplinary applications are emerging for this compound?

- Materials science : Sulfonamide derivatives serve as ligands for metal-organic frameworks (MOFs) due to their chelating sulfonyl groups .

- Photodynamic therapy : Benzothiazole-containing compounds exhibit light-activated ROS generation, tested via singlet oxygen sensor green (SOSG) assays .

Methodological Notes

- Synthetic protocols : Always characterize intermediates (e.g., sulfonyl chlorides) via TLC and NMR to avoid side products .

- Crystallographic validation : Adopt IUCr guidelines for structure refinement, including R-factor convergence (<5%) and PLATON checks for missed symmetry .

- Biological assays : Include positive controls (e.g., MCC950 for NLRP3 inhibition) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.